molecular formula C9H7NO2S B8644188 (4-Methylphenyl)-1,3,4-oxathiazol-2-one

(4-Methylphenyl)-1,3,4-oxathiazol-2-one

Cat. No. B8644188
M. Wt: 193.22 g/mol
InChI Key: WOZGLOBHSTVGAC-UHFFFAOYSA-N
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Patent
US09045466B2

Procedure details

To a toluene (60 mL) suspension of 4-methylbenzamide (20 g), chlorocarbonylsulfenyl chloride (15 mL) was added, and the resultant was stirred at 120° C. for 3 hours. The reaction solution was concentrated under reduced pressure. The obtained solid was washed with hexane to obtain the title compound (24 g) as a colorless solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.Cl[C:12]([S:14]Cl)=[O:13]>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[O:7][C:12](=[O:13])[S:14][N:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=CC=C(C(=O)N)C=C1
Name
Quantity
15 mL
Type
reactant
Smiles
ClC(=O)SCl
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the resultant was stirred at 120° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
WASH
Type
WASH
Details
The obtained solid was washed with hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=NSC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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